molecular formula C18H22N2S B12492927 1-(2-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]thiourea

1-(2-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B12492927
M. Wt: 298.4 g/mol
InChI Key: CUCLWAJSLMPLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of ethyl and isopropyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenyl)-1-(4-isopropylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 4-isopropylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

2-Ethylphenyl isothiocyanate+4-Isopropylaniline3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea\text{2-Ethylphenyl isothiocyanate} + \text{4-Isopropylaniline} \rightarrow \text{3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea} 2-Ethylphenyl isothiocyanate+4-Isopropylaniline→3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-ethylphenyl)-1-(4-isopropylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thiourea group allows it to form hydrogen bonds and interact with active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-1-(4-isopropylphenyl)thiourea
  • 3-(2-Ethylphenyl)-1-(4-tert-butylphenyl)thiourea
  • 3-(2-Propylphenyl)-1-(4-isopropylphenyl)thiourea

Uniqueness

3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea is unique due to the specific combination of ethyl and isopropyl groups attached to the phenyl rings. This structural arrangement can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-3-(4-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C18H22N2S/c1-4-14-7-5-6-8-17(14)20-18(21)19-16-11-9-15(10-12-16)13(2)3/h5-13H,4H2,1-3H3,(H2,19,20,21)

InChI Key

CUCLWAJSLMPLJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.